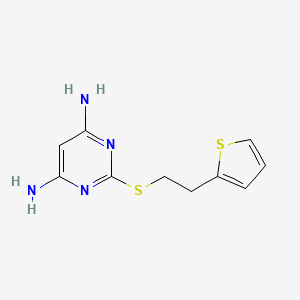
2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine is a heterocyclic compound that contains both a pyrimidine ring and a thiophene ring. This compound is of interest due to its potential biological activities and its utility in various chemical reactions. The presence of both sulfur and nitrogen atoms in its structure makes it a versatile molecule for further functionalization and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine typically involves the following steps:
Formation of the Thiophene Moiety: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Attachment of the Ethylthio Group: The thiophene derivative is then reacted with an appropriate ethylthio reagent to introduce the ethylthio group.
Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the pyrimidine ring can be reduced to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine exerts its effects involves its interaction with various molecular targets. The sulfur and nitrogen atoms in its structure allow it to form hydrogen bonds and coordinate with metal ions, which can influence biological pathways. For example, it may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with DNA or proteins .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenemethylamine: Contains a thiophene ring and an amine group but lacks the pyrimidine ring.
2-Thiophenecarboxaldehyde: Contains a thiophene ring and an aldehyde group but lacks the ethylthio and pyrimidine groups.
Uniqueness
2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine is unique due to the combination of its thiophene and pyrimidine rings, which provide a versatile framework for further functionalization and study. This dual-ring structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H12N4S2 |
|---|---|
Molecular Weight |
252.4 g/mol |
IUPAC Name |
2-(2-thiophen-2-ylethylsulfanyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H12N4S2/c11-8-6-9(12)14-10(13-8)16-5-3-7-2-1-4-15-7/h1-2,4,6H,3,5H2,(H4,11,12,13,14) |
InChI Key |
CTYCVMXMQQELKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCSC2=NC(=CC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















